molecular formula C9H12BNO2 B14085998 (2-Amino-5-cyclopropylphenyl)boronic acid

(2-Amino-5-cyclopropylphenyl)boronic acid

Cat. No.: B14085998
M. Wt: 177.01 g/mol
InChI Key: GNBWMNVASNOKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-cyclopropylphenyl)boronic acid is an organic compound with the molecular formula C9H12BNO2. It is a boronic acid derivative, characterized by the presence of an amino group and a cyclopropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-cyclopropylphenyl)boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-cyclopropylphenyl)boronic acid is unique due to the presence of both an amino group and a cyclopropyl group, which can enhance its reactivity and allow for the formation of more complex molecules. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical reactions .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(2-amino-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C9H12BNO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2,11H2

InChI Key

GNBWMNVASNOKFY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.